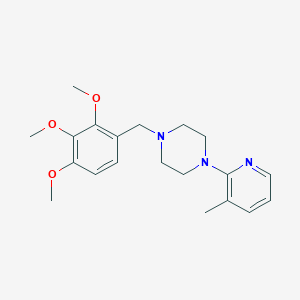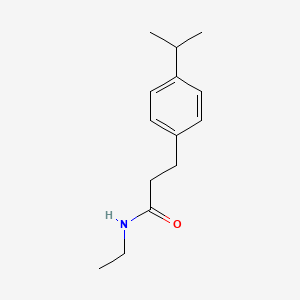![molecular formula C14H20N2O3S B4441056 N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 is not fully understood. However, it has been proposed that it acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has also been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor, and to inhibit the expression of survivin, an anti-apoptotic protein.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been found to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as T cells and macrophages. Additionally, N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has been shown to inhibit the replication of several viruses by interfering with their life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified and characterized by spectroscopic techniques. It has also been extensively studied for its biological activities and has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral effects. However, there are also some limitations to using N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it may exhibit off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the identification of the molecular targets of N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 and the elucidation of its mechanism of action. Additionally, there is potential for the development of N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 as a therapeutic agent for cancer, inflammatory diseases, and viral infections. Finally, there is interest in exploring the use of N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 in combination with other drugs or therapies to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide 95397 has been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-9-5-6-11(10-13)14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVOQVEOQIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4440981.png)
![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)


![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
acetate](/img/structure/B4441048.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
